Anitrazafen

Description

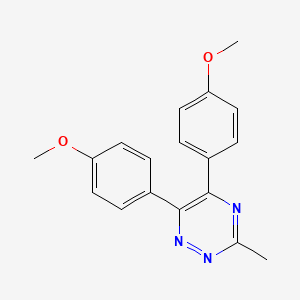

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNJXZZJFPCFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212454 | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63119-27-7 | |

| Record name | Anitrazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anitrazafen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63119-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANITRAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anitrazafen: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anitrazafen (also known as LY122512) is a topically active anti-inflammatory agent. Classified broadly as a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is understood to be the antagonism of prostaglandin receptors. This guide provides a comprehensive overview of the available technical information regarding this compound's mechanism of action, drawing from preclinical studies. It aims to furnish researchers and drug development professionals with a detailed understanding of its pharmacological profile, including experimental protocols and available data.

Core Mechanism of Action: Prostaglandin Receptor Antagonism

This compound's principal mechanism of action is the antagonism of prostaglandin receptors. Prostaglandins are key lipid signaling molecules involved in the inflammatory cascade, mediating physiological responses such as vasodilation, increased vascular permeability, and pain sensitization. By blocking the receptors that prostaglandins bind to, this compound effectively mitigates these inflammatory effects.

While it is established that this compound is a prostaglandin receptor antagonist, the specific subtype(s) of prostaglandin receptors that it targets with high affinity (e.g., EP, DP, FP, TP) are not extensively detailed in currently available literature. The anti-inflammatory effects observed in preclinical models suggest that it likely interferes with the signaling of pro-inflammatory prostaglandins such as PGE2 and PGD2.

It is important to note that unlike many traditional NSAIDs, a direct inhibitory effect of this compound on cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for prostaglandin synthesis, has not been definitively established in the public domain. This suggests that this compound may possess a more targeted mechanism of action, focusing on the downstream signaling of prostaglandins rather than their production.

Signaling Pathway: Prostaglandin-Mediated Inflammation

The following diagram illustrates the general signaling pathway of prostaglandin-mediated inflammation, indicating where this compound is proposed to act.

Quantitative Data

In Vivo Anti-inflammatory Activity

The primary model used to evaluate the anti-inflammatory activity of this compound is the carrageenan-induced paw edema model in rats. This model is a standard for assessing the efficacy of acute anti-inflammatory agents.

| Experimental Model | Species | Dose | Route of Administration | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 25 mg/kg | Oral | Significant reduction in paw edema | [1] |

| - | Rat | - | Topical | Effective anti-inflammatory agent | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation and is widely used for screening anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound (LY122512)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or calipers

-

Vehicle for drug administration (e.g., corn oil)

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats for 18-24 hours before the experiment with free access to water.

-

Drug Administration: Administer this compound or vehicle orally (or topically, depending on the study arm) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and the contralateral paw at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated control group at each time point.

The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.

Conclusion

This compound is a topically effective anti-inflammatory agent that primarily acts as a prostaglandin receptor antagonist. While its efficacy in preclinical models of acute inflammation is documented, a more detailed characterization of its binding profile to specific prostaglandin receptor subtypes and its potential effects on cyclooxygenase enzymes would provide a more complete understanding of its mechanism of action. The experimental protocols described herein provide a framework for the continued investigation of this compound and similar compounds in the drug development pipeline. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

Anitrazafen: An In-depth Technical Review of its Discovery and Synthesis

An extensive review of publicly available scientific and medical literature, including chemical databases and clinical trial registries, reveals no specific information on a compound designated as "Anitrazafen." This suggests that "this compound" may be a very new or proprietary compound not yet disclosed in public forums, a possible misnomer, or a compound that has not been the subject of published scientific research.

Given the absence of data on this compound, this guide will instead provide a representative framework for a technical whitepaper on drug discovery and synthesis, using the well-studied class of non-steroidal anti-inflammatory drugs (NSAIDs) as an illustrative example. This will serve as a template for the type of in-depth analysis requested, which can be applied to a specific compound once information becomes available.

Illustrative Example: The Discovery and Synthesis of a Novel NSAID

For the purposes of this guide, we will outline the typical discovery and development path for a hypothetical novel NSAID, drawing on established principles and methodologies in medicinal chemistry and pharmacology.

Discovery and Lead Identification

The discovery of new NSAIDs often begins with high-throughput screening of large compound libraries to identify "hits" that inhibit the activity of cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3]

The primary goal is often to identify compounds with selectivity for the COX-2 isoform, which is predominantly induced during inflammation, over the COX-1 isoform, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[1][2] This selectivity is hypothesized to reduce the gastrointestinal side effects commonly associated with older, non-selective NSAIDs.[1][2]

Logical Workflow for NSAID Discovery

Caption: A generalized workflow for the discovery and development of a new chemical entity.

Synthesis of Novel Chemical Scaffolds

Once a lead compound is identified, medicinal chemists synthesize a series of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. A common strategy involves the derivatization of known chemical scaffolds. For instance, the 1,3,4-oxadiazole scaffold has been explored for its anti-inflammatory potential.[4]

Representative Synthetic Scheme:

A general synthesis of 1,3,4-oxadiazole derivatives of existing NSAIDs like diclofenac can be achieved through a multi-step process.[4]

-

Esterification: The carboxylic acid moiety of the parent NSAID is first converted to a methyl ester to protect it during subsequent reactions. This is typically achieved by refluxing the NSAID in absolute methanol with a catalytic amount of concentrated sulfuric acid.[4]

-

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to form the corresponding acetohydrazide. This reaction is usually carried out by refluxing the ester with hydrazine hydrate in methanol.[4]

-

Cyclization: The acetohydrazide is then reacted with various aromatic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final 5-substituted-2-aryl-1,3,4-oxadiazole derivatives.[4]

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

| Step | Reagents & Conditions | Description |

| 1 | NSAID, Absolute Methanol, Conc. H₂SO₄, Reflux | Esterification of the carboxylic acid group. |

| 2 | Methyl Ester, Hydrazine Hydrate, Absolute Methanol, Reflux | Formation of the hydrazide intermediate. |

| 3 | Hydrazide, Aromatic Acid, POCl₃, Reflux | Cyclization to form the 1,3,4-oxadiazole ring. |

| 4 | 10% NaHCO₃ (aq), Filtration | Neutralization and isolation of the crude product. |

| 5 | Column Chromatography (e.g., Ethyl acetate:Hexane) | Purification of the final compound. |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes.[1][2] By blocking the active site of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins.

COX Inhibition Signaling Pathway

Caption: The inhibitory effect of NSAIDs on the cyclooxygenase (COX) pathway.

Preclinical and Clinical Evaluation

Promising drug candidates undergo extensive preclinical testing, including in vivo studies in animal models of inflammation and pain. These studies aim to establish efficacy and a preliminary safety profile.

Should a compound demonstrate a favorable preclinical profile, it may advance to clinical trials in humans. These trials are conducted in multiple phases to rigorously evaluate the drug's safety, efficacy, and optimal dosage.

Quantitative Data from a Hypothetical Preclinical Study

| Compound | In vivo Anti-inflammatory Activity (% Inhibition of Edema) | In vivo Analgesic Activity (% Protection) |

| Compound A | 55.2 | 60.1 |

| Compound B | 68.7 | 72.5 |

| Standard Drug | 75.0 | 80.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for any specific compound.

References

- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Anitrazafen: A Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and pharmacological profile of the selective COX-2 inhibitor, Anitrazafen.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) characterized by its selective inhibition of cyclooxygenase-2 (COX-2).[1] As a topically effective anti-inflammatory agent, it has been a subject of interest in drug development for its potential to mitigate inflammatory responses with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis and evaluation.

Chemical Structure and Identifiers

This compound is chemically known as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine.[1] Its structure comprises a central 1,2,4-triazine ring substituted with two 4-methoxyphenyl groups and a methyl group.

| Identifier | Value |

| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine |

| CAS Number | 63119-27-7[1] |

| Molecular Formula | C₁₈H₁₇N₃O₂[1] |

| Molecular Weight | 307.35 g/mol [1] |

| SMILES | CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 122-125 °C | [2] |

| Relative Density | 1.164 g/cm³ | [3] |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacological Properties

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound is rapidly absorbed from the gastrointestinal tract following oral administration. It undergoes extensive metabolism, with the primary route being oxidative O-demethylation, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites are predominantly eliminated through biliary excretion. The apparent volume of distribution is high, suggesting significant tissue distribution.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine) involves the following conceptual steps. Note: This is a general outline and requires optimization and validation.

Starting Materials:

-

1,2-bis(4-methoxyphenyl)ethane-1,2-dione

-

Thiosemicarbazide

-

Methylating agent (e.g., Methyl iodide)

Procedure:

-

Formation of the Triazine Ring: 1,2-bis(4-methoxyphenyl)ethane-1,2-dione is reacted with thiosemicarbazide in a suitable solvent, such as acetic acid, under reflux to form the 3-thiol-1,2,4-triazine intermediate.[4]

-

Methylation: The resulting thiol intermediate is then methylated at the 3-position. This can be achieved by reacting the intermediate with a methylating agent like methyl iodide in the presence of a base.

In Vitro COX-2 Inhibition Assay

The following protocol is a representative method for evaluating the COX-2 inhibitory activity of this compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

This compound (test compound)

-

Celecoxib (positive control)

-

DMSO (vehicle)

Procedure:

-

Prepare a solution of this compound in DMSO at various concentrations.

-

In a microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

-

Add the this compound solution or vehicle control to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for assessing the in-vivo anti-inflammatory effects of this compound.

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan solution (1% in saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Piroxicam or Celecoxib (positive control)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound, the positive control, or the vehicle orally to different groups of rats.

-

After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

This compound Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

COX-2 Signaling Pathway and Inhibition by this compound

Caption: The COX-2 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

References

Anitrazafen: A Technical Overview for Drug Development Professionals

An in-depth guide to the IUPAC name, synonyms, and available data for the anti-inflammatory agent, Anitrazafen.

Chemical Identity

This compound is a non-steroidal anti-inflammatory drug (NSAID). Its chemical identity is well-established, providing a solid foundation for research and development.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine [1].

Synonyms and Identifiers

For comprehensive literature and database searches, a variety of synonyms and identifiers are crucial. This compound is also known by its developmental code LY 122512 and National Service Center number NSC 336394 [2]. Key registry numbers and database identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Registry Number | 63119-27-7[1][2] |

| PubChem CID | 44410[1] |

| ChEMBL ID | CHEMBL2105947[1] |

| UNII | 2Y065P7MYR[1] |

| KEGG | D02948[1] |

| CompTox Dashboard (EPA) | DTXSID50212454[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for formulation development and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇N₃O₂ | [1] |

| Molecular Weight | 307.35 g/mol | [1] |

| Relative Density | 1.164 g/cm³ |

Pharmacokinetics (in Rats)

A key study investigated the absorption, distribution, metabolism, and excretion of this compound in rats, providing valuable insights into its pharmacokinetic profile.

Absorption and Distribution

Following oral administration in rats, this compound is rapidly absorbed from the gastrointestinal tract, with peak concentrations of the parent drug reached within one hour[1][2]. It exhibits a large apparent volume of distribution of 112 L/kg , suggesting extensive tissue distribution[1][2]. Subcutaneous administration leads to slower absorption but results in maximum bioavailability of the parent drug[1][2]. Topical application results in the slowest absorption[1][2].

Metabolism and Excretion

This compound undergoes rapid and extensive metabolism in rats, with biliary excretion being the primary route of elimination[1][2]. The major biotransformation pathway is oxidative O-demethylation , leading to the formation of mono- and di-O-demethylated analogues, which are then conjugated with glucuronide or sulfate[1][2]. No unchanged drug is found in the excreta[1][2].

Mechanism of Action

This compound functions as a cyclooxygenase (COX) inhibitor [1]. This mechanism is characteristic of many NSAIDs and is central to its anti-inflammatory effects. By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The following diagram illustrates the established mechanism of action for COX inhibitors in the arachidonic acid signaling pathway.

Experimental Protocols

Detailed experimental protocols are vital for the replication and extension of scientific findings. The following outlines the methodology used in the pivotal pharmacokinetic study of this compound in rats.

Animal Studies for Pharmacokinetics

-

Animal Model: Male albino rats (strain not specified), weighing 200-250g, were used. Animals were fasted for 24 hours prior to the experiment[3].

-

Dosing:

-

Oral Administration: [3-¹⁴C]this compound was administered orally at a dose of 25 mg/kg[3].

-

Subcutaneous Administration: [3-¹⁴C]this compound was administered subcutaneously.

-

Topical Administration: Details of the topical formulation and application were not specified in the available literature.

-

-

Sample Collection:

-

Analysis: The concentration of ¹⁴C was determined in the collected samples to assess absorption, distribution, and elimination of the drug and its metabolites.

Conclusion

This compound is a well-characterized NSAID with a clear IUPAC identity and several documented synonyms and identifiers. Its pharmacokinetic profile in rats indicates rapid absorption, extensive tissue distribution, and metabolism primarily through oxidative O-demethylation. The mechanism of action is established as the inhibition of cyclooxygenase. While foundational data exists, further research into its specific COX isoform selectivity, a broader range of physicochemical properties, and detailed protocols for its synthesis and bioassays would provide a more complete picture for drug development professionals.

References

Anitrazafen (LY122512): A Technical Guide for Drug Development Professionals

Anitrazafen (LY122512) is a topically effective, non-steroidal anti-inflammatory agent (NSAID).[1][2][3] Chemically identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] This guide provides a comprehensive overview of the available technical information on this compound, including its pharmacological properties, experimental protocols, and potential signaling pathways.

Core Compound Details

| Property | Value | Source |

| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | [4] |

| Synonyms | LY122512 | [1][2] |

| Molecular Formula | C18H17N3O2 | [4] |

| Molar Mass | 307.35 g/mol | [4] |

| Class | Anti-inflammatory agent, COX-2 inhibitor | [1][4] |

Pharmacokinetics (in vivo, rat model)

This compound is well-absorbed from the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.[1][3] Plasma concentrations following subcutaneous administration are approximately half of those observed after oral administration.[1][3]

| Parameter | Observation | Administration Route | Source |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | Oral | [1] |

| Peak Plasma Concentration | Attained within 1 hour post-administration. | Oral | |

| Metabolism | Extensive, primarily through oxidative O-demethylation followed by glucuronide or sulfate conjugation. No unchanged drug is found in excreta. | Oral | |

| Elimination | Major route is biliary excretion. | Oral | [1] |

| Bioavailability | Slower systemic absorption and delayed elimination compared to oral administration. | Subcutaneous & Topical | [1] |

Mechanism of Action: COX-2 Inhibition

As a COX-2 inhibitor, this compound selectively targets the inducible isoform of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selective inhibition is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.

References

- 1. inotiv.com [inotiv.com]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Anitrazafen and Cyclooxygenase-2 Selectivity: A Technical Overview

Introduction to Anitrazafen

This compound, also known as LY 122512, has been identified as a topically effective anti-inflammatory agent.[1] While its mechanism is reported to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a detailed public profile of its inhibitory potency and selectivity against the two COX isoforms is not currently available. This document serves as a technical guide for researchers, scientists, and drug development professionals on the core concepts and experimental approaches for determining the COX-2 selectivity of a compound, using this compound as a conceptual example.

The COX-1 and COX-2 Isoforms: A Rationale for Selectivity

The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[2][3]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, regulation of renal blood flow, and platelet aggregation.[2][4]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, and growth factors.[2][5] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[2]

The development of selective COX-2 inhibitors was driven by the hypothesis that by selectively targeting COX-2, the anti-inflammatory benefits of NSAIDs could be achieved while minimizing the gastrointestinal and renal side effects associated with the inhibition of COX-1.[2][3]

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by the COX enzymes and the site of action for COX inhibitors.

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Quantitative Assessment of COX-2 Selectivity

The selectivity of a compound for COX-2 over COX-1 is typically quantified by determining the concentration of the compound required to inhibit 50% of the activity of each enzyme isoform (IC50). The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the COX-2 selectivity index. A higher selectivity index indicates a greater selectivity for COX-2.

Data Presentation

The following table provides an example of how COX-1 and COX-2 inhibition data for various NSAIDs are typically presented. Note: The data for this compound is hypothetical and for illustrative purposes only.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Etoricoxib | 106 | 1 | 106 |

Data for compounds other than this compound are compiled from various sources for illustrative purposes.

Experimental Protocols for Determining COX Selectivity

Several in vitro and ex vivo methods are employed to determine the COX-2 selectivity of a compound. The whole blood assay is a widely accepted method as it provides a more physiologically relevant environment.[6][7]

Human Whole Blood Assay

This assay measures the inhibition of COX-1 in platelets and COX-2 in monocytes within the same whole blood sample.[8][9]

Objective: To determine the IC50 values for a test compound against COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for 1 hour, during which platelet COX-1 is activated by endogenously generated thrombin, leading to the production of Thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite Thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.

-

TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours to allow for COX-2 expression and subsequent production of Prostaglandin E2 (PGE2).

-

The reaction is stopped, and plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific EIA.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical whole blood assay to determine COX selectivity.

Caption: Workflow for COX Selectivity Determination.

Conclusion

While this compound is identified as a COX-2 inhibitor, the absence of publicly available quantitative selectivity data highlights the need for further research to fully characterize its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for such investigations. For researchers in the field of anti-inflammatory drug development, the rigorous and consistent application of these methodologies is crucial for the accurate assessment of COX-2 selectivity and the subsequent development of safer and more effective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 5. CYCLOOXYGENASE 1 AND 2 (COX-1 AND COX-2) [flipper.diff.org]

- 6. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anitrazafen: A Technical Guide to Solubility and Stability for the Research Professional

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Anitrazafen is a topically effective anti-inflammatory agent that has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its therapeutic potential is linked to its ability to modulate inflammatory pathways. For drug development and formulation, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with detailed experimental protocols derived from best practices for similar compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also serves as a methodological framework for researchers to generate this critical information in their own laboratories.

This compound: Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇N₃O₂ | [1] |

| Molecular Weight | 307.35 g/mol | [1] |

| CAS Number | 63119-27-7 | [1] |

| Appearance | White to off-white powder (presumed) | General knowledge |

| Mechanism of Action | Selective COX-2 Inhibitor | [1][2] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, formulation information for in vivo studies suggests that this compound is poorly soluble in aqueous solutions and requires the use of co-solvents.[1]

Qualitative Solubility Assessment

| Solvent | Solubility | Inferred from |

| Water | Poorly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Likely soluble, but may be less so than in DMSO | General knowledge for similar compounds |

| PEG300/400 | Soluble (in combination with other solvents) | [1] |

Experimental Protocol for Determining Aqueous and Solvent Solubility

To obtain precise quantitative solubility data, a standardized shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) at a controlled temperature (e.g., 25°C and 37°C).

Materials:

-

This compound powder

-

Selected solvents (HPLC grade)

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method (a suitable method is detailed in the stability section).

-

Quantification: Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development.

General Storage and Stability

Based on supplier data, the general stability of this compound is as follows:

| Form | Storage Condition | Shelf-Life | Reference |

| Powder | -20°C | 3 years | [1] |

| In Solvent | -80°C | 1 year | [1] |

Forced Degradation and Stability-Indicating Method Development

To fully characterize the stability of this compound, forced degradation studies under various stress conditions are necessary. These studies are also crucial for developing and validating a stability-indicating analytical method, typically an HPLC method, which can separate the intact drug from its degradation products.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways of this compound and to generate degradation products for the validation of a stability-indicating HPLC method.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration, as per ICH guidelines.

Samples should be analyzed at various time points, and the percentage of degradation should be targeted at 5-20%.

Proposed Stability-Indicating HPLC Method

While a specific validated HPLC method for this compound is not publicly available, a robust method can be developed based on established protocols for other COX-2 inhibitors and triazine-containing compounds.[3][4][5][6][7]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar molecules, several degradation pathways can be anticipated.

-

Metabolic Degradation: In vivo studies in rats have shown that this compound is extensively metabolized through oxidative O-demethylation of the methoxy groups on the phenyl rings, followed by conjugation with glucuronic acid or sulfate.[8] No unchanged drug is found in the excreta.[8]

-

Chemical Degradation:

-

Hydrolysis: The 1,2,4-triazine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: The molecule could be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

-

Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to degradation upon exposure to UV light.

-

Visualizations

Signaling Pathway of COX-2 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation and pain.

Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability study of this compound.

Caption: A systematic workflow for this compound stability analysis.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its identity as a poorly water-soluble COX-2 inhibitor and by implementing the detailed experimental protocols provided, scientists can generate the necessary data to support formulation development, analytical method development, and regulatory submissions. The proposed methodologies, based on best practices for analogous compounds, offer a clear path forward for the comprehensive physicochemical characterization of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academicjournals.org [academicjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.cn [documents.thermofisher.cn]

- 8. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Anitrazafen: A Technical Overview for Drug Development Professionals

Anitrazafen is a topically effective anti-inflammatory agent. This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS Registry Number 63119-27-7 , is a 1,2,4-triazine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 63119-27-7 | [1][2][3][4] |

| Molecular Formula | C18H17N3O2 | [1][2] |

| Molecular Weight | 307.35 g/mol | [2][3] |

| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | [3] |

| Synonyms | LY 122512, NSC 336394 | [1][4] |

Mechanism of Action: COX-2 Inhibition

This compound exhibits its anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5][6] By selectively inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

Experimental Protocols

A key study on the absorption and metabolism of this compound was conducted in rats. The following protocol provides an overview of the methodology used in this in vivo study.[2]

Animal Model:

-

Male albino rats (200-250 g) were used.

-

Animals were fasted for 24 hours prior to the experiment.

Drug Administration:

-

A single dose of [3-14C]this compound (25 mg/kg) was administered orally to a group of twelve rats.

-

For biliary excretion studies, bile-duct cannulated rats were used.

-

A separate group of rats received a subcutaneous administration of [3-14C]this compound in corn oil solution.

Sample Collection and Analysis:

-

At specific time points post-dosing, three animals were sacrificed by decapitation.

-

Samples of blood and various tissues were collected.

-

Duplicate weighed samples of blood and each tissue were assayed for 14C content to determine the concentration of the drug and/or its metabolites.

Pharmacokinetics and Metabolism

The aforementioned study revealed that this compound is well-absorbed from the gastrointestinal tract following oral administration.[2] The major route of elimination for the drug and its metabolites was found to be biliary excretion.[2] Interestingly, plasma concentrations of total 14C after subcutaneous administration were approximately half of those observed after oral administration, suggesting that the oral route provides better systemic exposure.[2]

Signaling Pathways in Inflammation

The anti-inflammatory action of drugs like this compound is part of a complex network of intracellular signaling pathways. While this compound directly targets the COX-2 pathway, other pathways such as the JAK/STAT, MAPK, and Nrf2 pathways are also crucial in the overall inflammatory response.[8][9][10][11][12] Understanding the interplay between these pathways is essential for the development of novel anti-inflammatory therapies.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Anitrazafen Synthesis: A Detailed Guide for Researchers

Anitrazafen , with the chemical name 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole, is a compound noted for its potential as a topically effective anti-inflammatory agent.[1] This document provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols for each key step, for researchers and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three primary stages:

-

Preparation of the aniline precursor: Synthesis of 2,4-dichloro-5-isopropoxyaniline.

-

Formation of the benzimidazole core: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Final coupling reaction: N-arylation of the benzimidazole core with the aniline precursor to yield this compound.

This pathway is illustrated in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of this compound are provided below.

Step 1: Synthesis of 2,4-dichloro-5-isopropoxyaniline

This procedure involves the reduction of the corresponding nitrobenzene derivative.

Protocol:

A common method for the reduction of aryl nitro compounds is catalytic hydrogenation.

-

Materials:

-

2,4-dichloro-5-isopropoxynitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 2,4-dichloro-5-isopropoxynitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-isopropoxyaniline.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

| Parameter | Value | Reference |

| Starting Material | 2,4-dichloro-5-isopropoxynitrobenzene | [1] |

| Catalyst | 10% Palladium on Carbon | General Knowledge |

| Solvent | Ethanol or Ethyl Acetate | General Knowledge |

| Pressure | 1-4 atm H₂ | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

Step 2: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole

This step involves the condensation of o-phenylenediamine with trifluoroacetic acid.

Protocol:

This synthesis is a variation of the Phillips condensation for benzimidazoles.

-

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid

-

Hydrochloric acid (4M) or Polyphosphoric acid (PPA)

-

-

Procedure:

-

Combine o-phenylenediamine and a slight excess of trifluoroacetic acid.

-

Add a dehydrating agent such as 4M hydrochloric acid or polyphosphoric acid.

-

Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into a beaker of cold water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.

-

| Parameter | Value | Reference |

| Reactant 1 | o-Phenylenediamine | General Knowledge |

| Reactant 2 | Trifluoroacetic acid | General Knowledge |

| Catalyst/Medium | 4M HCl or PPA | General Knowledge |

| Temperature | 100-150 °C | General Knowledge |

Step 3: N-Arylation to Yield this compound

The final step is the coupling of the two synthesized precursors. The Buchwald-Hartwig amination is a modern and efficient method for this transformation.

Protocol:

-

Materials:

-

2,4-dichloro-5-isopropoxyaniline

-

2-(trifluoromethyl)-1H-benzo[d]imidazole

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent and stir the mixture for a few minutes.

-

Add 2-(trifluoromethyl)-1H-benzo[d]imidazole and 2,4-dichloro-5-isopropoxyaniline to the flask.

-

Heat the reaction mixture to a temperature typically between 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

| Parameter | Value | Reference |

| Reactant 1 | 2,4-dichloro-5-isopropoxyaniline | [2] |

| Reactant 2 | 2-(trifluoromethyl)-1H-benzo[d]imidazole | [2] |

| Catalyst System | Palladium catalyst + Phosphine ligand | [2] |

| Base | Cs₂CO₃, K₃PO₄, or NaOtBu | [2] |

| Solvent | Toluene or Dioxane | [2] |

| Temperature | 80-120 °C | [2] |

Biological Activity and Mechanism of Action

This compound has been identified as a topically effective anti-inflammatory agent.[1] Studies in rats have shown that the drug is well absorbed through the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.[1]

While the precise signaling pathway of this compound's anti-inflammatory action is not fully elucidated in the provided search results, the benzimidazole core is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[3] Benzimidazole derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes and interference with DNA-mediated processes.[3]

The anti-inflammatory action of many drugs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain and inflammation.[4][5] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, although further research is required to confirm this.

Caption: Putative anti-inflammatory mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: In Vivo Anti-inflammatory Assay

Topic: Carrageenan-Induced Paw Edema Assay for the Evaluation of Anti-inflammatory Agents in a Rodent Model

Audience: Researchers, scientists, and drug development professionals.

Note: The following protocol describes a widely-used in vivo model for acute inflammation. Specific data for "Anitrazafen" is not publicly available; therefore, this document provides a representative protocol and data for a hypothetical anti-inflammatory compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a protective mechanism, dysregulation of the inflammatory response can lead to chronic diseases such as rheumatoid arthritis, diabetes, and cancer.[2] The development of novel anti-inflammatory drugs is crucial for managing these conditions.

A key step in the preclinical evaluation of new anti-inflammatory agents is the use of robust and reproducible in vivo models.[2] The carrageenan-induced paw edema model in rodents is a classic and widely accepted assay for screening potential anti-inflammatory drugs.[3] Carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response when injected into the sub-plantar tissue of the paw. The initial phase is mediated by the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines like IL-1β, IL-6, and TNF-α.[4]

This application note provides a detailed protocol for the carrageenan-induced paw edema assay in rats, including data presentation and visualization of the experimental workflow and a relevant signaling pathway.

Data Presentation: Anti-inflammatory Effects of a Hypothetical Compound

The following table summarizes the quantitative data obtained from a study evaluating the anti-inflammatory effects of a hypothetical compound in the carrageenan-induced paw edema model in rats.

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |

| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |

| Hypothetical Compound | 10 | 0.85 ± 0.12 | 32% |

| Hypothetical Compound | 30 | 0.62 ± 0.09 | 50.4% |

| Hypothetical Compound | 100 | 0.45 ± 0.07 | 64% |

| Indomethacin (Reference) | 10 | 0.50 ± 0.08 | 60% |

Experimental Protocols

Animals

-

Species: Male Wistar rats

-

Weight: 180-220 g

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

Materials and Reagents

-

Carrageenan (Lambda, Type IV)

-

Normal saline (0.9% NaCl)

-

Test compound (hypothetical anti-inflammatory agent)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Animal weighing balance

-

Oral gavage needles

Experimental Procedure

-

Animal Grouping: Randomly divide the animals into five groups (n=6 per group):

-

Group I: Vehicle Control (e.g., normal saline)

-

Group II: Hypothetical Compound (10 mg/kg)

-

Group III: Hypothetical Compound (30 mg/kg)

-

Group IV: Hypothetical Compound (100 mg/kg)

-

Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg)

-

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, hypothetical compound, or reference drug orally (p.o.) via gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[3]

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

Data Analysis

-

Calculate the Edema Volume:

-

Edema Volume = Paw volume at time 't' - Initial paw volume

-

-

Calculate the Percentage Inhibition of Edema:

-

% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

-

-

Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the results. A p-value of <0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Signaling Pathway

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs.

References

Application Notes and Protocols for the Quantification of Anitrazafen and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Anitrazafen and its primary metabolites in plasma samples. The described methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Introduction to this compound

This compound is an anti-inflammatory agent.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. In rats, this compound undergoes extensive metabolism primarily through oxidative O-demethylation, leading to the formation of two isomeric mono-O-demethylated and a di-O-demethylated analogue.[1][2][3] These metabolites are subsequently conjugated with glucuronide or sulphate before excretion.[1][2] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites in plasma.

Data Presentation

The following tables summarize the expected mass transitions for this compound and its metabolites, which are essential for setting up the LC-MS/MS instrument.

Table 1: Mass Spectrometric Parameters for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [Value to be determined] | [Value to be determined] | [Value to be determined] |

| mono-O-demethylated this compound Isomer 1 | [Value to be determined] | [Value to be determined] | [Value to be determined] |

| mono-O-demethylated this compound Isomer 2 | [Value to be determined] | [Value to be determined] | [Value to be determined] |

| di-O-demethylated this compound | [Value to be determined] | [Value to be determined] | [Value to be determined] |

| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 35 |

Note: The precursor and product ions for this compound and its metabolites need to be determined by direct infusion of the analytical standards into the mass spectrometer. The values for the internal standard are provided as an example.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 5 minutes, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Experimental Protocols

A sensitive and robust LC-MS/MS method is proposed for the quantification of this compound and its metabolites in plasma.[4][5][6][7] The following protocol describes sample preparation using protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents

-

This compound analytical standard

-

mono-O-demethylated this compound analytical standards (Isomers 1 and 2)

-

di-O-demethylated this compound analytical standard

-

Internal Standard (IS) (e.g., Verapamil or a stable isotope-labeled this compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, rat)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

-

Inject the prepared samples, calibration standards, and quality control samples.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

Calibration Curve and Quality Control

-

Prepare calibration standards by spiking control plasma with known concentrations of this compound and its metabolites. A typical calibration range would be from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

-

Process the calibration standards and QC samples alongside the unknown samples using the same procedure.

Signaling Pathways and Experimental Workflows

References

- 1. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Anitrazafen in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Anitrazafen as a potential inhibitor of prostaglandin synthesis. Due to the limited publicly available data specific to this compound's mechanism, this document outlines established protocols for characterizing the inhibitory activity of topical anti-inflammatory agents on the cyclooxygenase (COX) pathway. These methodologies can be directly applied to evaluate the efficacy and selectivity of this compound.

Introduction to Prostaglandin Synthesis and its Inhibition

Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.[1][2] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[3][4] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4][5]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting COX enzymes, thereby reducing prostaglandin production.[1][3] The development of selective COX-2 inhibitors was aimed at minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[5] this compound, as a topical anti-inflammatory agent, is hypothesized to act through the inhibition of prostaglandin synthesis at the site of application.[6]

Signaling Pathway: The Cyclooxygenase (COX) Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the points of inhibition by COX inhibitors.

Quantitative Data on COX Inhibition (Hypothetical for this compound)

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | [Experimental Value] | [Calculated Value] |

| COX-2 | [Experimental Value] | ||

| Ibuprofen | COX-1 | [Reference Value] | [Reference Value] |

| (Non-selective control) | COX-2 | [Reference Value] | |

| Celecoxib | COX-1 | [Reference Value] | [Reference Value] |

| (COX-2 selective control) | COX-2 | [Reference Value] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to determine the inhibitory effect of this compound on prostaglandin synthesis.

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Workflow Diagram:

Methodology: [7]

-

Reagent Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare reaction buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical, COX Inhibitor Screening Assay Kit).

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the various dilutions of this compound or a vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of hydrochloric acid (HCl).

-

-

Prostaglandin Quantification:

-

Add stannous chloride to reduce the COX-derived prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).

-

Quantify the amount of PGF2α produced using a competitive Enzyme Immunoassay (EIA) kit. The intensity of the color developed is inversely proportional to the amount of PGF2α in the sample.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

This assay measures the production of PGE2 by cultured cells in response to an inflammatory stimulus and the inhibitory effect of the test compound.

-

Cell Culture and Stimulation:

-

Culture appropriate cells (e.g., murine macrophages, human monocytes) in a 96-well plate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or a phorbol ester (e.g., TPA) to induce COX-2 expression and PGE2 production.

-

Incubate for a sufficient time to allow for PGE2 synthesis and release into the culture medium (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

-

PGE2 Quantification:

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.[10][11]

-

In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

-

The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Logical Relationship of Experimental Outcomes

Conclusion

The protocols and application notes provided here offer a robust framework for the systematic evaluation of this compound as a prostaglandin synthesis inhibitor. By employing these established in vitro and cell-based assays, researchers can determine its potency, selectivity, and cellular efficacy. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts.

References

- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. anti-inflammatory-drugs-and-their-mechanism-of-action - Ask this paper | Bohrium [bohrium.com]

- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. University of Oklahoma Health Sciences Center [rpr.lib.ok.us]

- 7. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inhibition of anti-inflammatory drugs of prostaglandin production in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elkbiotech.com [elkbiotech.com]

- 11. arigobio.cn [arigobio.cn]

Application Notes and Protocols for Anitrazafen in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anitrazafen is a novel synthetic compound under investigation for its potential therapeutic applications. These application notes provide an overview of its use in cell culture experiments, including its mechanism of action, protocols for assessing its effects on cells, and key signaling pathways it modulates. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the biological activity of this compound.

Mechanism of Action